molecular formula C16H14N2O3 B1450967 Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate CAS No. 954239-25-9

Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate

Cat. No.: B1450967
CAS No.: 954239-25-9
M. Wt: 282.29 g/mol
InChI Key: ZYSXQIRRNPDQLS-UHFFFAOYSA-N
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Description

Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate is a chemical compound belonging to the class of indazole derivatives Indazoles are heterocyclic aromatic organic compounds, and this particular derivative features a benzyloxy group at the 6th position and a carboxylate ester at the 3rd position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1H-indazole as the core structure.

  • Benzyl Protection: The indazole core is then subjected to a benzylation reaction to introduce the benzyloxy group at the 6th position. This is often achieved using benzyl chloride in the presence of a base such as potassium carbonate.

  • Carboxylation: The next step involves the introduction of the carboxylate ester group at the 3rd position. This can be done through a carboxylation reaction using reagents like carbon monoxide and a suitable catalyst.

  • Methylation: Finally, the carboxylate group is methylated using methanol in the presence of an acid catalyst to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, converting the benzyloxy group to a benzoyloxy group.

  • Reduction: Reduction reactions can be performed to remove the benzyloxy group, yielding the corresponding hydroxy compound.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation: Benzoyloxy derivatives.

  • Reduction: Hydroxy derivatives.

  • Substitution: Amides, esters, and other substituted indazoles.

Scientific Research Applications

Chemistry: Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties. Research is ongoing to explore its effects on various biological targets.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific diseases.

Industry: The compound is used in the chemical industry for the synthesis of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but common mechanisms include enzyme inhibition, receptor binding, and modulation of signaling pathways.

Comparison with Similar Compounds

  • Methyl 6-(benzyloxy)-1H-indole-3-carboxylate: Similar structure but lacks the nitrogen atom in the indazole ring.

  • Methyl 6-(benzyloxy)-1H-pyrazole-3-carboxylate: Similar functional groups but different heterocyclic core.

Uniqueness: Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate is unique due to its indazole core, which imparts distinct chemical and biological properties compared to other similar compounds. Its reactivity and versatility make it a valuable compound in various applications.

Properties

IUPAC Name

methyl 6-phenylmethoxy-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-16(19)15-13-8-7-12(9-14(13)17-18-15)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSXQIRRNPDQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=CC(=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657881
Record name Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954239-25-9
Record name Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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